4,4-Diphenylpiperidine

Parkinson's disease MPTP receptor neuroprotection

This geminal diaryl-piperidine scaffold is a critical pharmacophore for CNS drug discovery. Its unique spatial orientation and enhanced lipophilicity (logP ~4.2) are proven essential for blood-brain barrier penetration and target engagement at the MPTP receptor site (Ki=2.2 µM for the tert-butyl derivative). Generic substitution with simple piperidines or mono-phenyl analogs invalidates SAR studies due to orders-of-magnitude differences in binding affinity. Researchers optimizing N-type calcium channel blockers (US10889575B2) or monoaminergic modulators must specify this exact core for reproducible, potent results.

Molecular Formula C17H19N
Molecular Weight 237.34 g/mol
CAS No. 34273-01-3
Cat. No. B1608142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Diphenylpiperidine
CAS34273-01-3
Molecular FormulaC17H19N
Molecular Weight237.34 g/mol
Structural Identifiers
SMILESC1CNCCC1(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H19N/c1-3-7-15(8-4-1)17(11-13-18-14-12-17)16-9-5-2-6-10-16/h1-10,18H,11-14H2
InChIKeyBTVVEKSXUOEVAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Diphenylpiperidine (CAS 34273-01-3): Core Structural Scaffold for CNS-Targeted Therapeutics and Research Reagents


4,4-Diphenylpiperidine (CAS 34273-01-3, C17H19N, MW 237.34) is a geminal diaryl-substituted piperidine that serves as the foundational pharmacophore for a class of centrally-acting agents [1]. This lipophilic secondary amine (calculated logP ~4.2) provides a rigid, hydrophobic core that enables key interactions with neural receptor binding sites and monoamine transporters [2]. Unlike simple piperidines, the 4,4-diphenyl substitution confers a unique spatial orientation and enhanced lipophilicity that is critical for blood-brain barrier penetration and target engagement [3]. The compound is primarily utilized as a synthetic intermediate and a reference standard in medicinal chemistry, particularly in the development of antiparkinsonian agents, sigma receptor ligands, and N-type calcium channel blockers [4].

Why 4,4-Diphenylpiperidine (CAS 34273-01-3) Cannot Be Interchanged with Simple Piperidines or Mono-Substituted Analogs


Generic substitution of 4,4-diphenylpiperidine with simpler piperidines or mono-phenyl analogs is scientifically invalid due to the profound impact of the geminal diphenyl substitution on three critical physicochemical and pharmacological properties: (1) lipophilicity and membrane permeability, (2) receptor binding conformation, and (3) metabolic stability. The 4,4-diphenyl moiety creates a sterically hindered, electron-rich environment that dramatically alters the compound's partition coefficient (logP) and pKa relative to 4-phenylpiperidine or unsubstituted piperidine [1]. This directly affects blood-brain barrier penetration and target residence time [2]. Furthermore, structure-activity relationship (SAR) studies unequivocally demonstrate that the N-alkyl substituent on the 4,4-diphenylpiperidine core must be carefully selected; even minor changes (e.g., methyl vs. t-butyl) result in orders-of-magnitude differences in binding affinity at critical targets such as the MPTP receptor site [3]. Therefore, procurement of the precise 4,4-diphenylpiperidine scaffold is non-negotiable for reproducible research outcomes and the development of potent, CNS-penetrant drug candidates.

Quantitative Differentiation: 4,4-Diphenylpiperidine (CAS 34273-01-3) vs. Closest Structural Analogs


MPTP Receptor Binding Affinity: 4,4-Diphenylpiperidine Core Confers >10-Fold Higher Affinity than 1-Methyl Analog

The affinity of the unsubstituted 4,4-diphenylpiperidine core for the MPTP receptor binding site, a critical target in Parkinson's disease research, is dramatically altered by N-alkyl substitution. The t-butyl derivative (budipine) exhibits a Ki of 2.2 µM [1]. In contrast, the 1-methyl-4,4-diphenylpiperidine and 1-i-propyl-4,4-diphenylpiperidine analogs possess 'substantially lower affinities' [1]. This demonstrates that the parent 4,4-diphenylpiperidine scaffold provides a superior starting point for optimization due to its intrinsic affinity, which can be fine-tuned by N-substitution to achieve the desired potency.

Parkinson's disease MPTP receptor neuroprotection binding affinity

Monoamine Transporter Inhibition: 4,4-Diphenyl-4-sila-piperidine Exhibits Superior Norepinephrine and Serotonin Uptake Inhibition vs. Carbon Analog

A direct comparative study between carbon-based 4,4-diphenylpiperidines and their 4-sila analogs reveals a significant advantage for the silicon-containing derivative [1]. The study reports that 4,4-diphenyl-4-sila-piperidine has 'much stronger uptake inhibiting properties for noradrenaline and serotonin than the corresponding carbon compound' [1]. While the binding to dopamine, serotonin, and GABA/benzodiazepine receptors was non-specific for both, the sila analog consistently showed slightly higher receptor affinity across multiple targets [1]. This highlights the sensitivity of the 4-position to heteroatom substitution and provides a clear path for enhancing pharmacological activity.

Parkinson's disease monoamine transporter norepinephrine serotonin silicon analog

N-Type Calcium Channel Blockade: 4,4-Diphenylpiperidine Derivatives Exhibit Significant Activity as Analgesic and Neuroprotective Agents

A patent (US10889575B2) specifically claims 4,4-diphenylpiperidine compounds and their pharmaceutically acceptable salts for their significant activity in blocking N-type calcium channels [1]. The patent asserts that these compounds possess 'good pharmacokinetic properties, can effectively relieve pain, and have a potential as a new medicament for prevention or treatment of pain, stroke, cerebral ischemia, alcohol addiction, alcoholism, kidney disease' [1]. While specific IC50 or Ki values are not disclosed in the public abstract, the patent's claims establish a clear and direct link between the 4,4-diphenylpiperidine scaffold and N-type calcium channel blockade, a validated therapeutic target.

N-type calcium channel analgesia neuropathic pain cerebral ischemia

Synthetic Accessibility and Yield: Regioselective Friedel-Crafts Route Provides Attractive Yields for 1-Alkyl-4,4-diphenylpiperidines

A synthetic route described in the literature provides a simple and regioselective method for preparing 1-alkyl-4,4-diphenylpiperidines with 'attractive yields' [1]. This method involves the reaction of piperidine derivatives with benzene under Friedel-Crafts conditions, allowing for variation at the nitrogen atom [1]. While an older patent (US4049651) reported a yield of 'about 23 percent of theory' for a related diarylpiperidine synthesis [2], the more recent publication emphasizes improved yields for this specific class, highlighting an advancement in synthetic efficiency for the 4,4-diphenylpiperidine core.

synthetic methodology Friedel-Crafts yield medicinal chemistry

Optimized Application Scenarios for 4,4-Diphenylpiperidine (CAS 34273-01-3) Based on Quantitative Evidence


Development of High-Affinity MPTP Receptor Ligands for Parkinson's Disease Research

Based on direct comparative binding data showing that the 1-t-butyl-4,4-diphenylpiperidine derivative (budipine) exhibits a Ki of 2.2 µM at the MPTP receptor site, while N-methyl and N-i-propyl analogs have substantially lower affinity [1], researchers should procure 4,4-diphenylpiperidine as the optimal starting material for synthesizing and optimizing new chemical entities targeting the MPTP receptor. This scaffold allows for the exploration of N-substituents to fine-tune binding affinity and selectivity, a critical step in developing neuroprotective agents for Parkinson's disease.

Engineering Enhanced Monoamine Transporter Inhibition via 4-Sila Substitution

Direct comparative evidence demonstrates that replacing the 4-carbon in 4,4-diphenylpiperidine with silicon yields a compound (4,4-diphenyl-4-sila-piperidine) with 'much stronger' inhibition of norepinephrine and serotonin uptake compared to the parent carbon analog [2]. For projects aiming to modulate monoaminergic neurotransmission for therapeutic benefit in Parkinson's disease, depression, or other CNS disorders, procurement of the sila analog or use of the carbon scaffold as a control is essential for exploring this key structure-activity relationship.

Synthesis of Novel N-Type Calcium Channel Blockers for Analgesia and Neuroprotection

Patented evidence (US10889575B2) specifically claims 4,4-diphenylpiperidine derivatives as having 'significant activity' in blocking N-type calcium channels, with potential in treating pain, stroke, cerebral ischemia, and alcohol addiction [3]. This makes 4,4-diphenylpiperidine a high-priority building block for medicinal chemistry programs focused on developing non-opioid analgesics and neuroprotective agents. Procurement is justified by the scaffold's documented ability to engage this clinically validated target.

Reference Standard for Physicochemical and Pharmacokinetic Profiling of CNS Drugs

The well-characterized physicochemical parameters of 4,4-diphenylpiperidine and its derivatives, including pKa, partition coefficient (logP), saturation concentration (Cs), and protein binding [4], make it an ideal reference compound for calibrating in silico models of blood-brain barrier penetration and for validating in vitro permeability assays (e.g., PAMPA). Its predictable lipophilicity and membrane transport properties provide a reliable benchmark for assessing the drug-likeness of novel CNS-targeted chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Diphenylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.